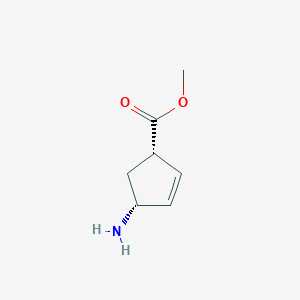![molecular formula C9H9NO2 B116142 3,7-Dimethylbenzo[d]isoxazol-6-ol CAS No. 148321-62-4](/img/structure/B116142.png)
3,7-Dimethylbenzo[d]isoxazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylbenzo[d]isoxazol-6-ol is a heterocyclic compound that has gained attention in recent years due to its potential for use in scientific research. This compound has unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Mécanisme D'action
The mechanism of action of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves its ability to inhibit PTPs. PTPs are responsible for dephosphorylating proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTPs, 3,7-Dimethylbenzo[d]isoxazol-6-ol can alter cellular signaling pathways, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,7-Dimethylbenzo[d]isoxazol-6-ol are diverse. In addition to its ability to inhibit PTPs, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,7-Dimethylbenzo[d]isoxazol-6-ol in lab experiments is its ability to inhibit PTPs, which can be useful in studying cellular signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3,7-Dimethylbenzo[d]isoxazol-6-ol. One potential direction is the development of more potent and selective inhibitors of PTPs. Another potential direction is the investigation of the neuroprotective properties of this compound in the treatment of neurodegenerative diseases. Additionally, the anti-inflammatory and anti-cancer properties of this compound could be further explored for potential therapeutic applications.
In conclusion, 3,7-Dimethylbenzo[d]isoxazol-6-ol is a compound with unique properties that make it useful in various scientific research applications. Its ability to inhibit PTPs and its diverse biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves the reaction of 3,5-dimethylphenyl isocyanate with hydroxylamine hydrochloride. This reaction produces the desired compound in good yields. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
3,7-Dimethylbenzo[d]isoxazol-6-ol has been used in various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
148321-62-4 |
|---|---|
Nom du produit |
3,7-Dimethylbenzo[d]isoxazol-6-ol |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3,7-dimethyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-8(11)4-3-7-6(2)10-12-9(5)7/h3-4,11H,1-2H3 |
Clé InChI |
SATJMNCUUXJQEB-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=C(NO2)C)C=CC1=O |
SMILES |
CC1=C(C=CC2=C1ON=C2C)O |
SMILES canonique |
CC1=C2C(=C(NO2)C)C=CC1=O |
Synonymes |
1,2-Benzisoxazol-6-ol,3,7-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




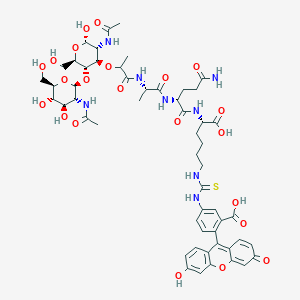
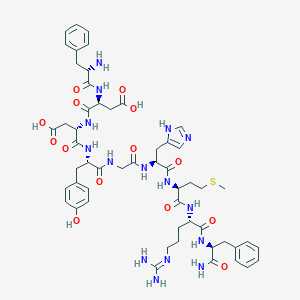
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
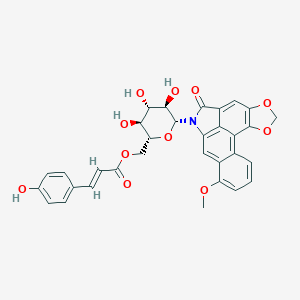
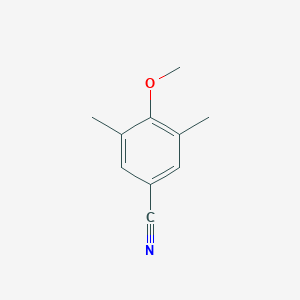
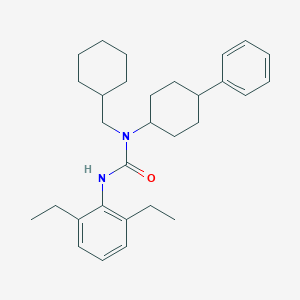

![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)

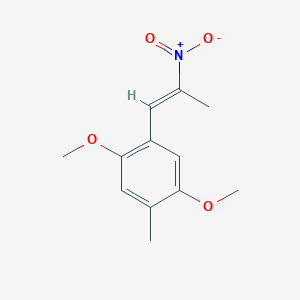
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
